molecular formula C22H14ClFN4O3S B11204012 2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide

2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide

Cat. No.: B11204012
M. Wt: 468.9 g/mol
InChI Key: FSIFPOFLCGRRIO-UHFFFAOYSA-N
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Description

2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide is a chemical compound with a unique structure that offers diverse applications in scientific research. This compound is known for its potential in various fields due to its distinctive molecular configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide stands out due to its specific molecular configuration, which offers unique properties and potential applications. Its longer alkyl chain compared to similar compounds may confer distinct biological and chemical characteristics.

Properties

Molecular Formula

C22H14ClFN4O3S

Molecular Weight

468.9 g/mol

IUPAC Name

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H14ClFN4O3S/c23-16-4-2-1-3-15(16)20-25-18(31-26-20)12-27-17-9-10-32-19(17)21(29)28(22(27)30)11-13-5-7-14(24)8-6-13/h1-10H,11-12H2

InChI Key

FSIFPOFLCGRRIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4)Cl

Origin of Product

United States

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